![molecular formula C19H22N6O B2355032 6-环丙基-3-[(1-{7H-吡咯并[2,3-d]嘧啶-4-基}哌啶-4-基)甲基]-3,4-二氢嘧啶-4-酮 CAS No. 2176201-15-1](/img/structure/B2355032.png)
6-环丙基-3-[(1-{7H-吡咯并[2,3-d]嘧啶-4-基}哌啶-4-基)甲基]-3,4-二氢嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
BenchChem offers high-quality 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多靶点激酶抑制剂
该化合物已被鉴定为潜在的多靶点激酶抑制剂 . 它对不同的癌细胞系显示出有希望的细胞毒作用 . 值得注意的是,它对EGFR、Her2、VEGFR2和CDK2酶表现出显着的活性 . 这表明它可以用于治疗各种类型的癌症。
凋亡诱导剂
该化合物还被发现能诱导HepG2细胞的细胞周期停滞和凋亡 . 这伴随着凋亡蛋白caspase-3和Bax的显着增加,以及Bcl-2活性的下调 . 这表明它在触发癌细胞的程序性细胞死亡方面具有潜在的用途。
抗癌活性
体外研究表明,该化合物具有良好的抗癌活性 . 发现它对MCF7、HePG2和PACA2癌细胞系特别有效 . 这表明它在开发新的抗癌治疗药物方面具有潜在的用途。
分子对接研究
分子对接研究表明,该化合物与四种酶之间的结合相互作用与舒尼替尼相似 . 这突出了它作为一种有希望的候选药物的潜力,可以进一步开发成为具有增强效力的多靶点激酶抑制剂 .
基因表达调控
在基因表达水平上,P53、BAX、DR4和DR5在经处理的MCF7细胞中上调,而Bcl2、Il-8和CDK4下调 . 这表明该化合物可用于调节癌细胞中的基因表达。
细胞周期停滞
与该化合物相关的化合物已被发现会导致MCF7细胞在G1/S期发生细胞周期停滞 . 这表明它在控制癌细胞生长方面具有潜在的用途。
凋亡性死亡的诱导
该系列中的一些化合物已被发现能诱导MCF7细胞的凋亡性死亡 . 这表明该化合物可用于触发癌细胞的死亡。
DNA片段化
在经处理的MCF7细胞中,DNA片段化的百分比显着增加 . 这表明该化合物可用于在癌细胞中造成DNA损伤,从而抑制其生长。
作用机制
Target of Action
The primary targets of this compound are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling, growth, and proliferation, making them important targets in cancer treatment .
Mode of Action
The compound interacts with its kinase targets by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell growth and division .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted nature. By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and survival . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic effects against various cancer cell lines . It has been shown to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 .
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins, including EGFR, Her2, VEGFR2, and CDK2 . The nature of these interactions involves binding to these enzymes, leading to their inhibition .
Cellular Effects
6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one influences cell function by inducing cell cycle arrest and apoptosis in HepG2 cells . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the enzymes EGFR, Her2, VEGFR2, and CDK2, inhibiting their activity .
属性
IUPAC Name |
6-cyclopropyl-3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-17-9-16(14-1-2-14)23-12-25(17)10-13-4-7-24(8-5-13)19-15-3-6-20-18(15)21-11-22-19/h3,6,9,11-14H,1-2,4-5,7-8,10H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUMRZJMYNWMPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4C=CN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)
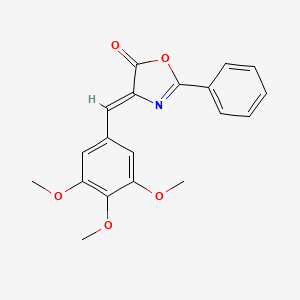
![7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2354952.png)
![tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2354953.png)
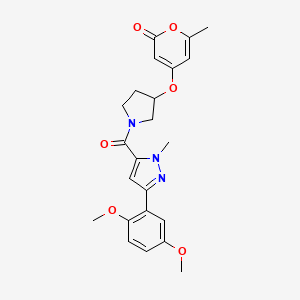
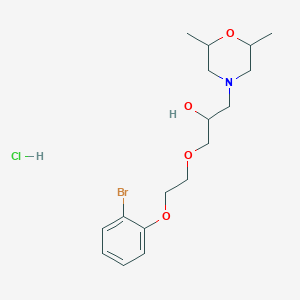
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2354963.png)
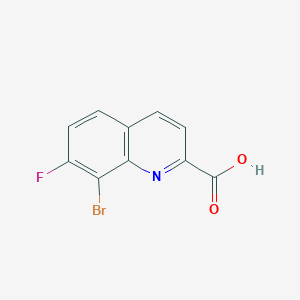
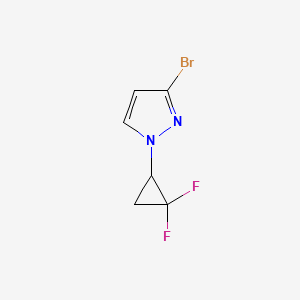
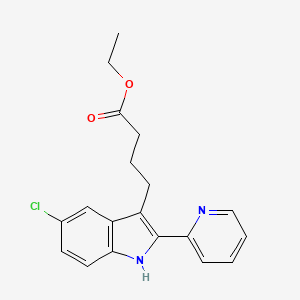
![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)
![2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2354969.png)
![ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354970.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)
